Cas no 145918-75-8 (Troxacitabine)

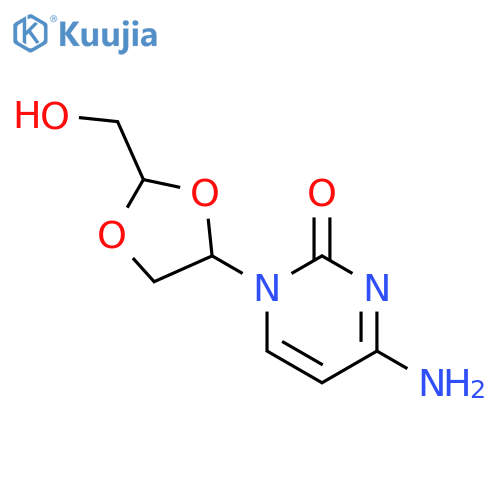

Troxacitabine structure

Troxacitabine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one

- TROXACITABINE,2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)-, (2S-CIS)-

- 4-Amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

- (-)-Bch 204

- (-)-Occc

- 2(1H)-Pyrimidinone, 4-amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-

- 2(1H)-Pyrimidinone, 4-amino-1-(-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-, (2S-cis)-

- Bch 4556

- TROXACITABINE

- 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

- Bch-4556

- cis-Dioxolane-C

- L-Oddc

- SPD 758

- Troxatyl

- α-L-Dioxolane-C

- Lamivudine Impurity I

- Troxacitabine (SGX-145)

- J-525143

- CHEMBL359164

- Troxacitabine (USAN/INN)

- 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one

- 4-Amino-1-[(2s,4s)-2-(Hydroxymethyl)-1,3-Dioxolan-4-Yl]pyrimidin-2(1h)-One

- TROXACITABINE [USAN]

- Q7846702

- Lamivudine impurity i rs

- 145918-75-8

- CHEBI:134886

- LTT

- (2S-cis)-4-Amino-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)-2(1H)-pyrimidinone

- LAMIVUDINE IMPURITY I [EP IMPURITY]

- D06255

- TROXACITABINE [WHO-DD]

- DB04961

- 2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-

- AKOS015967351

- TROXACITABINE [MI]

- NSC668281

- LAMIVUDINE IMPURITY I [USP IMPURITY]

- TROXACITABINE [INN]

- NS00068705

- BCPP000031

- (-)-ODDC

- SCHEMBL18548

- CS-0007785

- (-)-1-((2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl)cytosine

- Troxacitabine [USAN:INN]

- (-)-(2S,4S)-1-[2-Hydroxymethyl)-1,3-dioxolan-4-yl]cytosine

- (-)-L-2',3'-DIDEOXY-3'-OXACYTIDINE; TROXACITABINE; TROXATYL

- ((-))-OddC

- HY-13770

- UNII-60KQZ0388Y

- 60KQZ0388Y

- (-)-L-.b.-DioxolaneC

- (-)-L-.beta.-Dioxolane-cytosine

- Troxacitabine

-

- MDL: MFCD00871100

- インチ: 1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

- InChIKey: RXRGZNYSEHTMHC-BQBZGAKWSA-N

- ほほえんだ: O=C1N=C(N)C=CN1[C@H]2O[C@@H](CO)OC2

計算された属性

- せいみつぶんしりょう: 213.07500

- どういたいしつりょう: 213.075

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.4A^2

- 疎水性パラメータ計算基準値(XlogP): _1.7

じっけんとくせい

- 密度みつど: 1.71

- ゆうかいてん: 176-177°

- ふってん: 422.5°C at 760 mmHg

- フラッシュポイント: 209.3°C

- 屈折率: 1.694

- PSA: 99.60000

- LogP: -0.72950

- ひせんこうど: D25 -38.33° (c = 0.43 in MeOH).

Troxacitabine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Troxacitabine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Troxacitabine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-100MG |

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |

145918-75-8 | 95% | 100MG |

¥ 3,913.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-1 G |

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |

145918-75-8 | 95% | 1g |

¥ 15,655.00 | 2022-10-13 | |

| TRC | T805580-5mg |

Troxacitabine |

145918-75-8 | 5mg |

$ 3237.00 | 2023-09-05 | ||

| MedChemExpress | HY-13770-1mg |

Troxacitabine |

145918-75-8 | 1mg |

¥19000 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-500 MG |

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |

145918-75-8 | 95% | 500MG |

¥ 10,441.00 | 2022-10-13 | |

| MedChemExpress | HY-13770-25mg |

Troxacitabine |

145918-75-8 | 25mg |

¥8800 | 2024-04-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-500mg |

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |

145918-75-8 | 95% | 500mg |

¥10440.0 | 2024-04-24 | |

| 1PlusChem | 1P001DZ2-25mg |

2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]- |

145918-75-8 | 98% | 25mg |

$531.00 | 2024-06-20 | |

| A2B Chem LLC | AA63966-100mg |

4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one |

145918-75-8 | 100mg |

$9462.00 | 2024-04-20 | ||

| 1PlusChem | 1P001DZ2-10mg |

2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]- |

145918-75-8 | 98% | 10mg |

$338.00 | 2024-06-20 |

Troxacitabine 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

145918-75-8 (Troxacitabine) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145918-75-8)Troxacitabine

清らかである:99%/99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg/100mg

価格 ($):189.0/304.0/464.0/760.0/1274.0